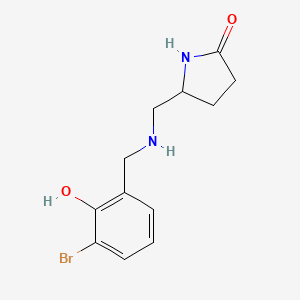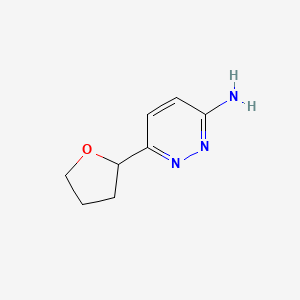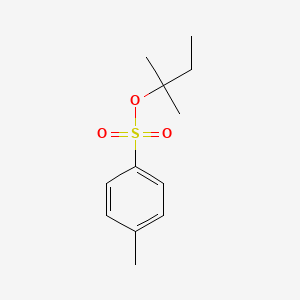
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-methylbutan-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include dichloromethane or toluene.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzene derivatives.
Hydrolysis: 4-Methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: Sulfonic acids or other oxidized products.
科学的研究の応用
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and as an intermediate in various chemical reactions.
Biology: Used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for potential pharmaceutical applications, including as a precursor for drug synthesis.
Industry: Employed in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
作用機序
The mechanism by which 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate ester group. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 2-Methylbutan-2-yl 4-chlorobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-nitrobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-methoxybenzene-1-sulfonate
Comparison
Compared to these similar compounds, 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. For instance, the electron-donating effect of the methyl group can make the compound more reactive in certain nucleophilic substitution reactions compared to its chloro or nitro counterparts.
特性
分子式 |
C12H18O3S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
2-methylbutan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-5-12(3,4)15-16(13,14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChIキー |
NSGUOMHMICCRAZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


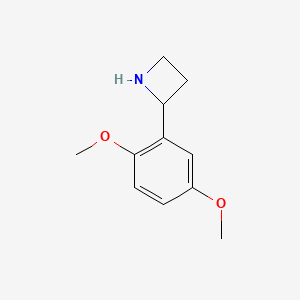
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
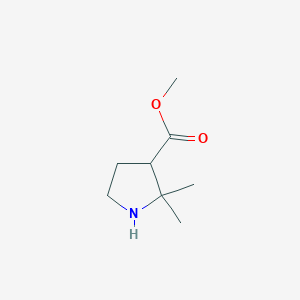
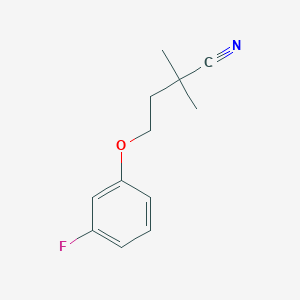


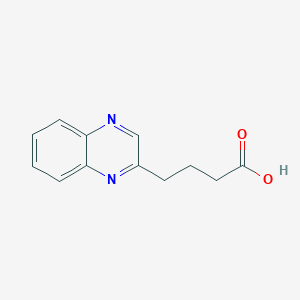
![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
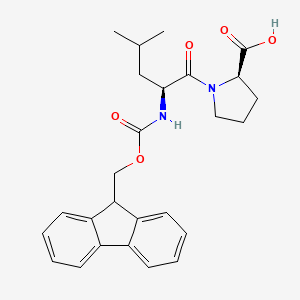
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)
